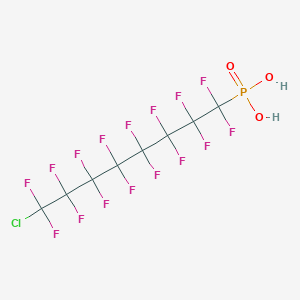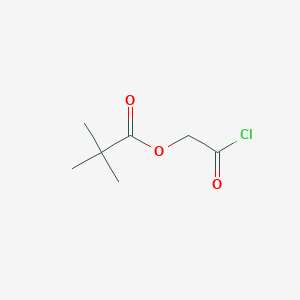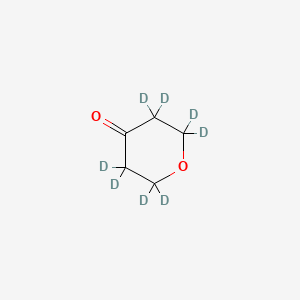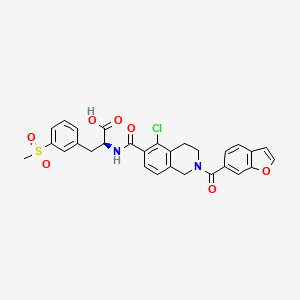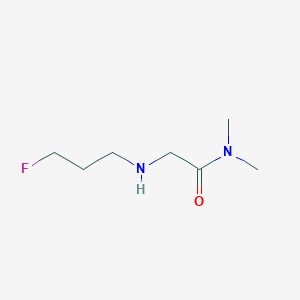
(3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine is a chemical compound with a unique structure that combines a fluoropropyl group with a dimethylcarbamoyl-methylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine typically involves the reaction of 3-fluoropropylamine with N,N-dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the fluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodopropyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group can enhance the compound’s binding affinity, while the carbamoyl-methylamine moiety can modulate its activity. These interactions can lead to the activation or inhibition of specific biological pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-fluoropropyl trifluoromethanesulfonate
- N,N-dimethylcarbamoyl chloride
- 3-fluoropropylamine
Uniqueness
(3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine is unique due to the combination of its fluoropropyl and carbamoyl-methylamine groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H15FN2O |
|---|---|
Poids moléculaire |
162.21 g/mol |
Nom IUPAC |
2-(3-fluoropropylamino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C7H15FN2O/c1-10(2)7(11)6-9-5-3-4-8/h9H,3-6H2,1-2H3 |
Clé InChI |
DWLUXCXAAKDMOP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CNCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


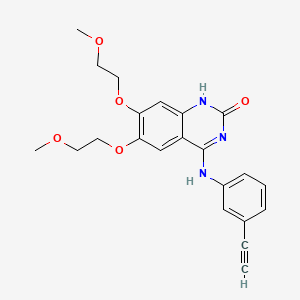
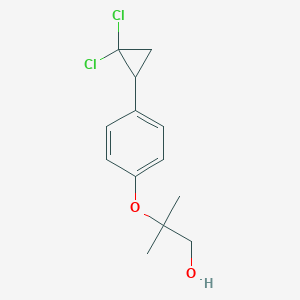

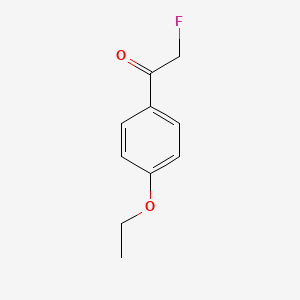
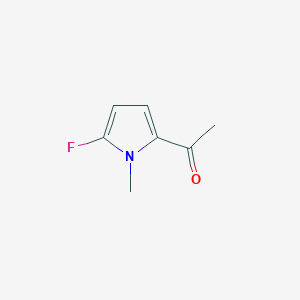

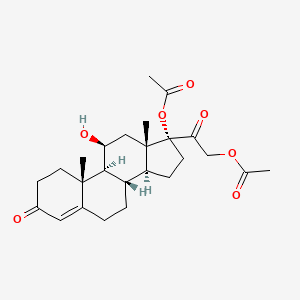
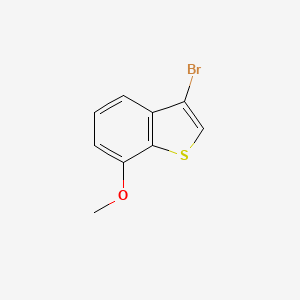

![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)
